2-Ethyl-3,5,6-trimethylpyrazine
Overview
Description
2-Ethyl-3,5,6-trimethylpyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a bicyclic structure composed of a six-membered ring containing two nitrogen atoms opposite each other. While the provided papers do not directly discuss 2-Ethyl-3,5,6-trimethylpyrazine, they do provide insights into related pyrazine compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves condensation reactions. For instance, a method for synthesizing 2,3,5-trimethylpyrazine is described, which involves the condensation of biacetyl and 1,2-diaminopropane followed by dehydroaromatization . This process could be adapted for the synthesis of 2-Ethyl-3,5,6-trimethylpyrazine by modifying the starting materials and reaction conditions to incorporate the ethyl group at the appropriate position on the pyrazine ring.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is crucial in determining their reactivity and physical properties. For example, the crystal and molecular structure of 2,5-distyrylpyrazine shows that the pyrazine ring is not planar and forms dihedral angles with attached benzene rings . This non-planarity could influence the stacking and reactivity of the molecules. Similarly, 2-Ethyl-3,5,6-trimethylpyrazine would have its own unique molecular geometry affecting its behavior and interactions.
Chemical Reactions Analysis
Chemical reactions involving pyrazine derivatives can be influenced by the arrangement of molecules in the solid state. For instance, 1-methyl-5,6-diphenylpyrazin-2-one undergoes photochemical dimerization in the solid state due to the parallel arrangement of molecules allowing for short distances between reactive centers . The reactivity of 2-Ethyl-3,5,6-trimethylpyrazine would similarly depend on its molecular packing and the proximity of reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are determined by their molecular structure. For example, the presence of substituents on the pyrazine ring can affect the boiling point, solubility, and stability of the compound. The synthesis of 2-methylpyrazine over promoted copper catalysts indicates that the presence of certain functional groups can enhance selectivity and conversion rates during reactions . The specific properties of 2-Ethyl-3,5,6-trimethylpyrazine would need to be studied experimentally, but its structure suggests it would have distinct solubility, stability, and reactivity profiles compared to its analogs.
Scientific Research Applications
Synthesis Methods
- A study described the synthesis of 2,3,5-trimethylpyrazine, which is related to 2-Ethyl-3,5,6-trimethylpyrazine, using a novel method involving the condensation of biacetyl and 1,2-diaminopropane followed by dehydrogenation (Li Qian-he, 2009).
- Another research focused on synthesizing 2-Hydroxymethyl-3,5,6-trimethylpyrazine grafted by polyethylene glycol, providing insights into the chemical modification of similar compounds (Wangze Song, 2004).
Chemical Properties and Applications
- A study on the synthesis of novel liqustrazine derivatives, including 2-acyloxymethyl-3,5,6-trimethylpyrazine derivatives, revealed their significant potency in stimulating the proliferation of normal vascular endothelial cells and protecting against hyperoxic acute injury (Xinyong Liu et al., 2003).
- Research on the production of Tetramethylpyrazine (TTMP) from glucose using a Bacillus mutant identified 2-ethyl-3,5,6-trimethylpyrazine as a minor impurity, highlighting its occurrence in biochemical processes (Z. Xiao et al., 2006).
- Another study explored the use of substituted 2-(trimethylsilyl)ethyl esters, which may relate to the reactivity and stability of compounds like 2-ethyl-3,5,6-trimethylpyrazine in chemical syntheses (K. Borsuk et al., 2004).
Pharmacokinetic and Biomedical Research
- Research on ligustrazine, a compound structurally related to 2-ethyl-3,5,6-trimethylpyrazine, showed its protective effect on cerebral ischemia/reperfusion injury, suggesting potential biomedical applications for related compounds (Haijun Gao et al., 2015).
- A study on the pharmacokinetic and metabolic characteristics of ADTM, a novel Danshensu derivative, identified 2-hydroxymethyl-3,5,6-trimethylpyrazine as a major metabolite, indicating the relevance of similar compounds in pharmaceutical research (Sai Li et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-3,5,6-trimethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLJKZKOKXIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169738 | |
Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3,5,6-trimethylpyrazine | |
CAS RN |
17398-16-2 | |
Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-3,5,6-trimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ETHYL-3,5,6-TRIMETHYLPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGS2G1S1XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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